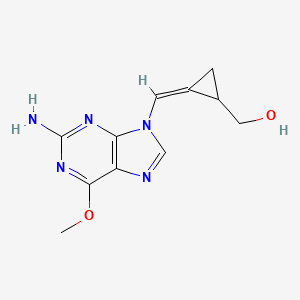
Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is a complex organic compound that features a purine derivative linked to a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol typically involves multi-step organic reactions. One common approach is to start with the purine derivative, which is then methoxylated and subsequently reacted with a cyclopropylmethanol derivative under specific conditions to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled temperature and pressure conditions are often employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
科学研究应用
Chemistry
In chemistry, (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base structure makes it a candidate for investigating DNA and RNA binding properties, which could lead to the development of new therapeutic agents.
Medicine
Medically, the compound is explored for its potential antiviral and anticancer properties. Its ability to interact with cellular targets and disrupt biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is used in the synthesis of specialty chemicals and materials. Its unique properties can be harnessed to create advanced materials with specific functionalities.
作用机制
The mechanism of action of (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites, inhibiting enzyme activity or altering nucleic acid structures. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of antiviral or anticancer applications.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cyclopropylmethanol: A simpler compound with the cyclopropyl group but lacking the purine base.
Methoxyadenine: A compound with a methoxy group attached to the adenine base.
Uniqueness
(Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is unique due to its combination of a purine base with a cyclopropyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
Cyclopropanemethanol derivatives have garnered attention due to their potential biological activities, particularly in the context of cancer treatment and inhibition of specific protein kinases. The compound Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)- is a notable derivative that has been studied for its cytotoxic effects and its role as a kinase inhibitor.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Cyclopropanemethanol
- Substituents : The presence of a 2-amino-6-methoxy-9H-purine moiety linked via a methylene bridge.
Research indicates that this compound acts primarily through the inhibition of specific protein kinases associated with cancer cell proliferation. Protein kinases such as FLT3 and PDGFRα are critical in various signaling pathways that regulate cell growth and survival. Inhibition of these kinases may lead to reduced tumor growth and improved therapeutic outcomes in cancers like acute myeloid leukemia (AML) and chronic eosinophilic leukemia .
Biological Activity Findings
-
Cytotoxicity :
- The compound demonstrated significant cytotoxic activity against MV4-11 and EOL-1 cell lines, which are models for AML. The cytotoxic effects were correlated with the inhibition of FLT3-ITD and PDGFRα activities .
- Cell Cycle Arrest : Treatment with this compound induced G1 phase cell cycle arrest in MV4-11 cells, suggesting a mechanism that prevents cancer cells from progressing through the cell cycle .
- Kinase Inhibition :
Case Study 1: Acute Myeloid Leukemia (AML)
A study evaluated the effects of Cyclopropanemethanol derivatives on AML cell lines. The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of FLT3 signaling pathways.
Case Study 2: Chronic Eosinophilic Leukemia
In another investigation, the efficacy of Cyclopropanemethanol derivatives was assessed against chronic eosinophilic leukemia models. The findings revealed that these compounds not only inhibited cell growth but also affected the MAPK and STAT pathways, which are crucial for cell survival and proliferation.
Data Summary Table
属性
CAS 编号 |
247091-19-6 |
|---|---|
分子式 |
C11H13N5O2 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
[(2Z)-2-[(2-amino-6-methoxypurin-9-yl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13N5O2/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)3-6-2-7(6)4-17/h3,5,7,17H,2,4H2,1H3,(H2,12,14,15)/b6-3- |
InChI 键 |
MGYFWNHVAGZCRJ-UTCJRWHESA-N |
手性 SMILES |
COC1=NC(=NC2=C1N=CN2/C=C\3/CC3CO)N |
规范 SMILES |
COC1=NC(=NC2=C1N=CN2C=C3CC3CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















